3-Bromo-N-(2-methoxyethyl)picolinamide
Description
3-Bromo-N-(2-methoxyethyl)picolinamide is a brominated picolinamide derivative featuring a 2-methoxyethyl group attached to the amide nitrogen. This compound combines a pyridine ring substituted with bromine at the 3-position and a polar 2-methoxyethyl chain, which influences its physicochemical properties and biological interactions. Its structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antifungal activity .
Properties
IUPAC Name |
3-bromo-N-(2-methoxyethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-6-5-12-9(13)8-7(10)3-2-4-11-8/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFKHLWAXQSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of picolinamide under controlled conditions . The reaction conditions often include the use of a bromine source, such as bromine or N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of 3-Bromo-N-(2-methoxyethyl)picolinamide may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-methoxyethyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(2-methoxyethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-methoxyethyl)picolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethyl group can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Halogen Substitution :
- 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide (CAS 1285446-04-9): The diethylaminoethyl group introduces a basic tertiary amine, enhancing solubility in acidic environments. However, the bromine at the 5-position (vs. 3-position in the target compound) may alter binding interactions, as seen in Chlorantraniliprole, where bromine’s position influences halogen bonding with target proteins .
Methoxyethyl vs. Other Polar Chains :
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|
| 3-Bromo-N-(2-methoxyethyl)picolinamide | 1.8* | 0.15* | 3-Br, 2-methoxyethyl |
| 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | 2.1 | 0.08 | 5-Br, 3-OCH₃, N-CH₃ |
| 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide | 1.5 | 0.35 (pH 4) | 5-Br, diethylaminoethyl |
| 6-Bromo-N-methylpicolinamide | 2.3 | 0.05 | 6-Br, N-CH₃ |
*Estimated based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
